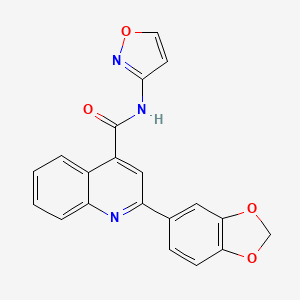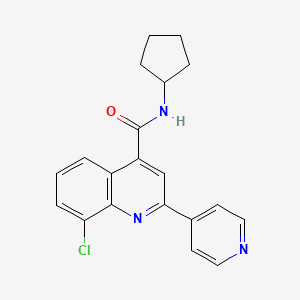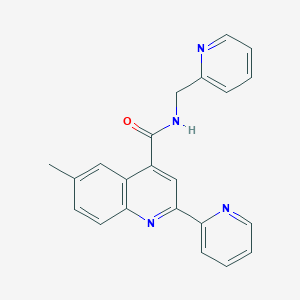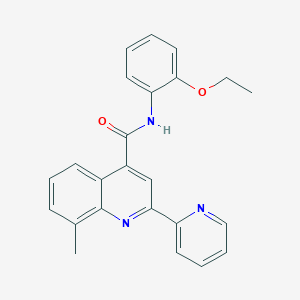![molecular formula C26H25N3O4S B3608639 N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3608639.png)
N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
説明
N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly referred to as ASBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASBQ is a quinoline derivative that has been shown to exhibit potent anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of ASBQ is not fully understood, but studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. ASBQ has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and cyclooxygenase-2, which is responsible for the production of inflammatory mediators. ASBQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
ASBQ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ASBQ inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, ASBQ has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, ASBQ has been shown to inhibit tumor growth and reduce inflammation in models of breast cancer and rheumatoid arthritis, respectively.
実験室実験の利点と制限
ASBQ has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be improved using various purification techniques. Additionally, ASBQ has been shown to exhibit potent anticancer and anti-inflammatory properties, which make it a valuable tool for studying these diseases. However, there are also limitations to using ASBQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, ASBQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on ASBQ. One area of interest is the development of ASBQ analogs that exhibit improved potency and selectivity for specific cancer types or inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of ASBQ and to identify potential molecular targets for its anticancer and anti-inflammatory effects. Finally, more extensive in vivo studies are needed to determine the safety and efficacy of ASBQ for potential therapeutic applications.
Conclusion
In conclusion, N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, or ASBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASBQ exhibits potent anticancer and anti-inflammatory properties and has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in vitro and in vivo. While there are limitations to using ASBQ in lab experiments, its potential therapeutic applications make it a valuable tool for studying cancer and inflammatory diseases. Future research on ASBQ should focus on developing analogs with improved potency and selectivity, elucidating its mechanism of action, and conducting more extensive in vivo studies.
科学的研究の応用
ASBQ has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have demonstrated that ASBQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ASBQ has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-17(2)33-20-7-5-6-19(14-20)25-15-23(22-8-3-4-9-24(22)29-25)26(30)28-16-18-10-12-21(13-11-18)34(27,31)32/h3-15,17H,16H2,1-2H3,(H,28,30)(H2,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDGEWXMFQCPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)

![6-chloro-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608572.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608610.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608624.png)

![1'-[(2,5-dichlorophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3608644.png)

![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)
![N-{4-[(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3608668.png)